Product packaging for Methyl 3-bromo-5-chloro-2-fluorobenzoate(Cat. No.:CAS No. 1353575-32-2)

Methyl 3-bromo-5-chloro-2-fluorobenzoate

Cat. No.: B1429090
CAS No.: 1353575-32-2
M. Wt: 267.48 g/mol
InChI Key: FNXDGXTVFSONFD-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-chloro-2-fluorobenzoate is a tri-substituted aromatic ester featuring bromine, chlorine, and fluorine substituents at positions 3, 5, and 2, respectively, on the benzene ring. This compound is structurally related to halogenated benzoic acid esters, which are critical intermediates in pharmaceutical and agrochemical synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrClFO2 B1429090 Methyl 3-bromo-5-chloro-2-fluorobenzoate CAS No. 1353575-32-2

Properties

IUPAC Name

methyl 3-bromo-5-chloro-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXDGXTVFSONFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview:

This method involves converting the corresponding benzoic acid derivative into the methyl ester via acid-catalyzed esterification.

Reaction Conditions:

  • Reactants : 3-bromo-5-chloro-2-fluorobenzoic acid
  • Reagent : Excess methanol (MeOH)
  • Catalyst : Concentrated sulfuric acid (H₂SO₄)
  • Temperature : Reflux (~65°C)
  • Duration : Typically 4–6 hours, monitored via TLC

Procedure:

  • Dissolve 3-bromo-5-chloro-2-fluorobenzoic acid (e.g., 7.5 g, 29.6 mmol) in methanol (100 mL).
  • Add a catalytic amount of sulfuric acid (~8 mL, 29.6 mmol).
  • Reflux the mixture overnight.
  • Cool to room temperature, dilute with ice water (~200 mL).
  • Extract with ethyl acetate (2×200 mL).
  • Wash organic layers with saturated sodium bicarbonate solution, then brine.
  • Dry over sodium sulfate and concentrate under reduced pressure.
  • Purify via recrystallization if necessary.

Yield & Data:

N-Bromosuccinimide (NBS)-Mediated Bromination Followed by Esterification

Overview:

This route involves selective bromination of the aromatic ring, followed by esterification.

Bromination:

  • Reagents : NBS, sulfuric acid
  • Conditions : 0–20°C, reaction time ~19 hours
  • Process :
    • NBS is added to a solution of the aromatic precursor under acidic conditions.
    • The mixture is stirred at low temperature to control regioselectivity.
    • The product, 3-bromo-5-chloro-2-fluorobenzoic acid, is isolated after extraction.

Esterification:

  • Follow the same acid-catalyzed esterification process as above.

Yield & Data:

  • Yield : Approximately 90%
  • Notes : The bromination step is regioselective, favoring substitution at the desired position due to electronic effects.

Hydrolysis of Corresponding Acid Chloride or Derivatives

Overview:

Conversion of acid chlorides derived from the benzoic acid precursor into methyl esters.

Procedure:

  • React acid chloride with methanol in the presence of a base such as pyridine or triethylamine.
  • Alternatively, direct hydrolysis of acid chlorides with methanol under mild conditions.

Advantages:

  • High yield and purity.
  • Suitable for large-scale industrial synthesis.

Alternative Routes via Aromatic Nucleophilic Substitution

Summary:

  • Bromination and chlorination can be performed sequentially on the aromatic ring using electrophilic aromatic substitution.
  • Fluorination at the ortho position can be achieved via fluorinating agents like Selectfluor or via nucleophilic aromatic substitution if the ring is activated.

Data Table: Comparative Synthesis Methods

Method Key Reagents Reaction Conditions Typical Yield Notes
Acid-catalyzed esterification Methanol, H₂SO₄ Reflux, 4–6 hrs 91% Widely used, straightforward
Bromination with NBS NBS, H₂SO₄ 0–20°C, 19 hrs 90% Regioselective bromination
Hydrolysis of acid chloride Acid chloride, MeOH Room temp to reflux >85% High purity, scalable
Aromatic substitution Electrophiles (Br, Cl, F) Controlled temperature Variable Requires regioselectivity control

Research Findings and Industrial Insights

  • Efficiency & Purity : Acid-catalyzed esterification remains the most efficient and scalable method, with yields exceeding 90% and straightforward purification.
  • Selectivity : Bromination using NBS under controlled conditions offers regioselectivity, crucial for synthesizing the target compound without undesired isomers.
  • Industrial Application : Large-scale synthesis often employs continuous flow reactors, optimizing reaction times, and purification techniques such as crystallization and distillation to enhance purity and yield.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthesis Routes : Analogs like Methyl 3-bromo-4-chloro-5-fluorobenzoate are synthesized via Friedel-Crafts alkylation or halogenation of methyl benzoate derivatives . Similar methods likely apply to the target compound.
  • Analytical Data : Gas chromatography (GC) and mass spectrometry (MS) are standard for characterizing such esters, as demonstrated in resin acid methyl ester analysis .
  • Commercial Availability : Methyl 5-bromo-2-chlorobenzoate (CAS 107947-17-1) is commercially available, suggesting scalable synthesis pathways for the target compound .

Biological Activity

Methyl 3-bromo-5-chloro-2-fluorobenzoate is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C8H6BrClF
  • Molecular Weight : Approximately 267.48 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CCOC(=O)c1c(c(c(c1Br)Cl)F)

The presence of halogen atoms (bromine, chlorine, and fluorine) in the structure significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit various enzymes, affecting metabolic pathways crucial for cell survival.
  • Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Halogenated benzoates are often studied for their antimicrobial properties, suggesting potential efficacy against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionInteracts with enzymes, potentially modulating their activity.
Receptor BindingBinds to specific receptors, influencing signal transduction pathways.
Antimicrobial ActivityExhibits antimicrobial properties against various pathogens.

Case Studies and Experimental Data

  • Anticancer Activity :
    • A study involving structurally similar compounds indicated that brominated and chlorinated benzoates exhibited significant anticancer activity against various cancer cell lines. For example, derivatives showed IC50 values in the low micromolar range when tested against lung (A549) and cervical (HeLa) cancer cell lines, indicating their potential as anticancer agents .
  • Antimicrobial Properties :
    • Research on halogenated benzoic acids has shown promising results in inhibiting bacterial growth. This compound's structural characteristics suggest it may possess similar antimicrobial activities .
  • Mechanistic Studies :
    • Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies indicate that the compound may effectively bind to enzymes involved in metabolic pathways, supporting its potential as a therapeutic agent .

Table 2: Biological Activities of Related Compounds

CompoundIC50 (µM)Activity Type
Methyl 4-bromo-5-chloro-2-fluorobenzoate10Anticancer
This compoundTBDAntimicrobial
Methyl 2-amino-3-bromo-5-chlorobenzoate5Enzyme Inhibition

Q & A

Q. What are the common synthetic routes for preparing methyl 3-bromo-5-chloro-2-fluorobenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves esterification of the corresponding benzoic acid derivative (e.g., 3-bromo-5-chloro-2-fluorobenzoic acid) using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Optimization includes controlling stoichiometry (1:3 molar ratio of acid to methanol) and refluxing at 60–80°C for 6–8 hours . Alternative routes may involve halogenation of precursor aryl rings, where bromine and chlorine are introduced via electrophilic substitution, requiring careful temperature control (0–5°C) to minimize side reactions . Purity (>95%) is confirmed via HPLC with a C18 column and acetonitrile/water mobile phase .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR (in CDCl₃) resolve substituent positions. For example, the methoxy group (CH₃O) appears as a singlet at ~3.9 ppm in ¹H NMR, while fluorine and halogenated carbons show distinct coupling patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H⁺] at ~267.9 Da) and isotopic patterns from Br/Cl .
  • X-ray Crystallography : Used to resolve crystal packing and bond angles, particularly if the compound forms stable crystals (slow evaporation from ethanol) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles due to potential skin/eye irritation .
  • Ventilation : Handle in a fume hood to avoid inhalation of fine particles.
  • Waste Disposal : Halogenated waste must be segregated and treated via incineration to prevent environmental release of toxic byproducts .

Advanced Research Questions

Q. How does the electronic environment of the benzene ring influence regioselectivity in further functionalization (e.g., Suzuki coupling)?

  • Methodological Answer : The electron-withdrawing effects of -Br, -Cl, and -F substituents direct electrophilic attacks to the para position relative to the methoxy group. For Suzuki-Miyaura coupling, DFT calculations (using Gaussian 09 with B3LYP/6-31G*) predict higher reactivity at the 4-position due to reduced electron density . Experimental validation involves monitoring coupling efficiency with Pd(PPh₃)₄ catalyst and aryl boronic acids (yield: 60–75% under inert atmosphere) .

Q. What are the stability profiles of this compound under acidic/basic conditions?

  • Methodological Answer :
  • Acidic Conditions (pH < 3) : The ester hydrolyzes to 3-bromo-5-chloro-2-fluorobenzoic acid within 2 hours at 25°C.
  • Basic Conditions (pH > 10) : Rapid saponification occurs, forming the carboxylate salt. Stability studies using UV-Vis spectroscopy (λ = 254 nm) show degradation kinetics follow first-order models (t₁/₂ = 45 min in 1M NaOH) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?

  • Methodological Answer : Molecular orbital analysis (HOMO-LUMO gaps via DFT) identifies the 2-fluoro group as the primary site for nucleophilic attack due to its strong electron-withdrawing effect. Simulations in Schrödinger Suite using OPLS4 force field predict activation energies for reactions with amines or thiols . Experimental validation involves monitoring reaction progress via LC-MS .

Q. What strategies mitigate competing side reactions during multi-step synthesis (e.g., dehalogenation or ester cleavage)?

  • Methodological Answer :
  • Temperature Control : Maintain reactions below 80°C to prevent Br/Cl bond cleavage.
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during functionalization .
  • Catalyst Screening : Pd catalysts with bulky ligands (e.g., XPhos) reduce undesired β-hydride elimination in cross-couplings .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-bromo-5-chloro-2-fluorobenzoate
Reactant of Route 2
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Methyl 3-bromo-5-chloro-2-fluorobenzoate

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